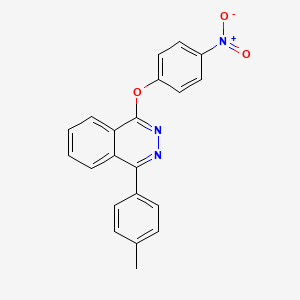
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are important for the neurotransmission of glutamate, a key neurotransmitter involved in learning and memory processes.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the modulation of AMPA receptor activity in the brain. It acts as a positive allosteric modulator of AMPA receptors, which increases the activity of these receptors and enhances the neurotransmission of glutamate. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, as well as an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying various neurological and psychiatric disorders. However, one limitation is that its effects on cognitive function may vary depending on the dose and duration of treatment, as well as the individual characteristics of the subjects.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, including:
1. Investigating its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Studying its effects on synaptic plasticity and neuronal survival in various brain regions.
3. Investigating its potential as a cognitive enhancer in healthy individuals, as well as in populations with cognitive deficits.
4. Developing more potent and selective ampakines that can modulate AMPA receptor activity with greater specificity and efficacy.
In conclusion, this compound is a novel compound that has been extensively studied for its potential as a cognitive enhancer. Its mechanism of action involves the modulation of AMPA receptor activity in the brain, leading to an increase in synaptic plasticity and the release of various neurotransmitters. While it has shown promise as a treatment for various neurological and psychiatric disorders, further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-(3-bromoacetyl)quinoxaline, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and other cognitive functions in animal models and human subjects. It has also been investigated for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(16-10-5-1-2-6-10)9-13-15(20)18-12-8-4-3-7-11(12)17-13/h3-4,7-8,10,13,17H,1-2,5-6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUSNTOPYHLFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)